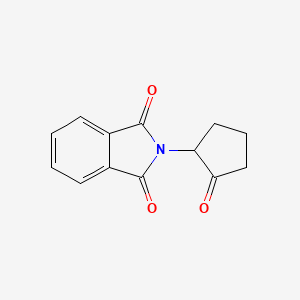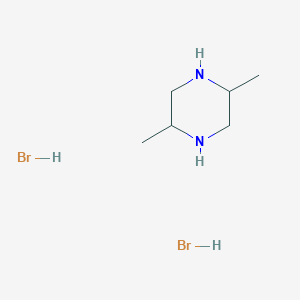![molecular formula C8H6BrN3O2 B13676139 Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate is a chemical compound that belongs to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl ester group at the 6th position of the benzotriazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate typically involves the bromination of a precursor benzotriazole compound followed by esterification. One common method involves the bromination of 1H-benzo[d][1,2,3]triazole-6-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is then esterified with methanol in the presence of a dehydrating agent like sulfuric acid to yield the methyl ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Hydrolysis can be achieved using aqueous acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Major Products
Substitution Reactions: Products include various substituted benzotriazoles depending on the nucleophile used.
Ester Hydrolysis: The major product is 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid.
科学的研究の応用
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the ester group play crucial roles in its reactivity and interaction with molecular targets.
類似化合物との比較
Similar Compounds
5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but lacks the ester group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring but differs in the position of the ester group and the absence of the bromine atom.
Uniqueness
Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate is unique due to the combination of the bromine atom and the ester group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex organic molecules and the study of biological activities.
特性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC名 |
methyl 6-bromo-2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-6-7(3-5(4)9)11-12-10-6/h2-3H,1H3,(H,10,11,12) |
InChIキー |
KGLCOJGTHGFNDE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=NNN=C2C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)





![2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13676117.png)

![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)



